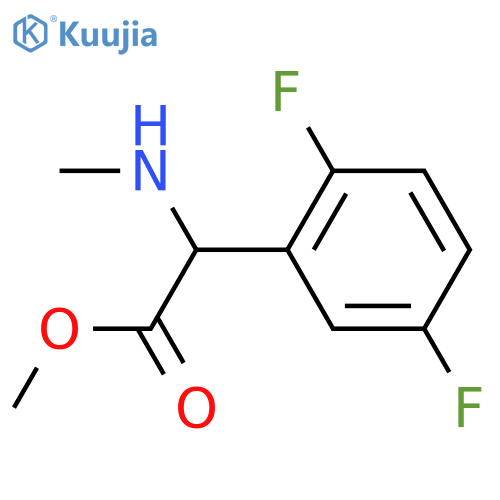

Cas no 1218664-42-6 (methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate)

methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate 化学的及び物理的性質

名前と識別子

-

- methyl (2,5-difluorophenyl)(methylamino)acetate

- methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate

- methyl2-(2,5-difluorophenyl)-2-(methylamino)acetate

- (2,5-Difluoro-phenyl)-methylamino-acetic acid methyl ester

-

- インチ: 1S/C10H11F2NO2/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12/h3-5,9,13H,1-2H3

- InChIKey: RYFNDOUCPLCYIA-UHFFFAOYSA-N

- SMILES: FC1C=CC(=CC=1C(C(=O)OC)NC)F

計算された属性

- 精确分子量: 215.076

- 同位素质量: 215.076

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 15

- 回転可能化学結合数: 4

- 複雑さ: 226

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3

- XLogP3: 1.6

methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | BS-12154-5G |

methyl (2,5-difluorophenyl)(methylamino)acetate |

1218664-42-6 | >95% | 5g |

£574.00 | 2023-09-07 | |

| Key Organics Ltd | BS-12154-0.5G |

methyl (2,5-difluorophenyl)(methylamino)acetate |

1218664-42-6 | >95% | 0.5g |

£167.00 | 2023-09-07 | |

| Key Organics Ltd | BS-12154-10G |

methyl (2,5-difluorophenyl)(methylamino)acetate |

1218664-42-6 | >95% | 10g |

£956.00 | 2023-09-07 | |

| Enamine | EN300-147985-0.05g |

methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate |

1218664-42-6 | 0.05g |

$660.0 | 2023-05-24 | ||

| Enamine | EN300-147985-0.25g |

methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate |

1218664-42-6 | 0.25g |

$723.0 | 2023-05-24 | ||

| Key Organics Ltd | BS-12154-1G |

methyl (2,5-difluorophenyl)(methylamino)acetate |

1218664-42-6 | >95% | 1g |

£239.00 | 2023-09-07 | |

| Enamine | EN300-147985-0.1g |

methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate |

1218664-42-6 | 0.1g |

$691.0 | 2023-05-24 | ||

| Enamine | EN300-147985-1000mg |

methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate |

1218664-42-6 | 1000mg |

$785.0 | 2023-09-28 | ||

| Enamine | EN300-147985-500mg |

methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate |

1218664-42-6 | 500mg |

$754.0 | 2023-09-28 | ||

| Key Organics Ltd | BS-12154-100MG |

methyl (2,5-difluorophenyl)(methylamino)acetate |

1218664-42-6 | >95% | 100mg |

£171.07 | 2023-09-07 |

methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate 関連文献

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetateに関する追加情報

Methyl 2-(2,5-Difluorophenyl)-2-(Methylamino)Acetate: A Comprehensive Overview

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate, also known by its CAS number 1218664-42-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methyl group attached to a central acetate moiety, further substituted with a difluorophenyl group and a methylamino group. The combination of these functional groups imparts distinctive chemical properties and potential biological activities, making it a subject of extensive research.

The difluorophenyl group in the molecule contributes to its electronic and steric properties, influencing the compound's reactivity and solubility. Similarly, the methylamino group introduces nucleophilic character and enhances the molecule's ability to participate in various chemical reactions. Recent studies have highlighted the potential of this compound as a building block in the synthesis of bioactive molecules, particularly in drug discovery programs targeting specific enzyme inhibitors or receptor modulators.

From a synthetic perspective, methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate can be prepared through a variety of methods, including nucleophilic substitution reactions or condensation processes. Researchers have explored the use of this compound as an intermediate in the construction of more complex structures, leveraging its reactivity to form diverse product libraries. For instance, its ability to undergo alkylation or acylation reactions has been exploited in the development of novel pharmaceutical agents.

In terms of biological activity, recent findings suggest that this compound exhibits promising anti-inflammatory and antioxidant properties. Studies conducted in vitro have demonstrated its potential to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to scavenge free radicals has been investigated, highlighting its potential applications in the development of nutraceuticals or cosmeceuticals.

Moreover, methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate has been examined for its role in modulating cellular signaling pathways. Preclinical studies have indicated that it may influence pathways such as the MAPK/ERK cascade or NF-κB signaling, which are critical in various physiological processes and disease states. These findings underscore its potential as a lead compound for therapeutic intervention in conditions ranging from chronic inflammation to neurodegenerative diseases.

From an environmental standpoint, researchers have also investigated the biodegradability and ecological impact of this compound. Studies suggest that under certain conditions, it can undergo microbial degradation, reducing its persistence in aquatic environments. However, further research is required to fully understand its environmental fate and assess its safety for large-scale applications.

In conclusion, methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate (CAS No. 1218664-42-6) stands out as a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique chemical structure and promising biological properties make it a valuable tool for researchers in academia and industry alike. As ongoing studies continue to unravel its full potential, this compound is poised to play an increasingly important role in advancing scientific knowledge and innovation.

1218664-42-6 (methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate) Related Products

- 2336808-88-7(tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate)

- 1599957-25-1(3-bromo-8-iodo-1,5-naphthyridine)

- 1421500-99-3(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)

- 116836-27-2(2-amino-8-methyl-3,4-dihydroquinazolin-4-one)

- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)

- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)

- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)

- 1434141-91-9(3-Ethynyl-8-oxabicyclo[3.2.1]octane)

- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)

- 114365-07-0(4-(cyanomethyl)benzamide)